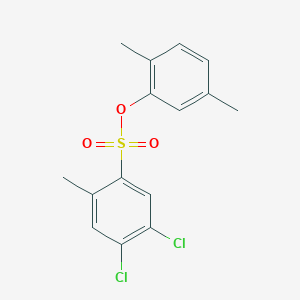

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

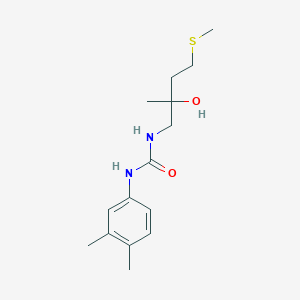

The compound “2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and a sulfonate group, which is a sulfur atom bonded to three oxygen atoms and a carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the introduction of the methyl and chloro groups, and the attachment of the sulfonate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the various substituents (the methyl, chloro, and sulfonate groups) would add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzene ring and the various substituents. The benzene ring is relatively stable and resistant to reactions, but the methyl and chloro groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and solubility, would be determined by its molecular structure. For example, the presence of the polar sulfonate group could potentially increase its solubility in water .Applications De Recherche Scientifique

Oxidative Desulfurization in Synthetic Diesel

- Application : This study focuses on the reactivity of various organic sulfur compounds, including 2,5-dimethylthiophene, in the oxidative desulfurization (ODS) reaction. It uses a vanadium-based catalyst and hydrogen peroxide for oxidation, highlighting the potential for improving fuel quality (Caero, Hernández, Pedraza, & Murrieta, 2005).

Sulfonation and Sulfation in Methyl- and Dimethylphenols

- Application : Investigates the sulfation and sulfonation of methyl- and dimethylphenols, exploring their reactivity with sulfur trioxide and revealing insights into the chemical transformations of these compounds (Goossens, Lambrechts, Cerfontain, & Wit, 1988).

Synthesis and Reactivity of 2-Iodylphenol Ethers

- Application : Focuses on the preparation and reactivity of 2-iodylphenol ethers, demonstrating their utility in oxidizing sulfides to sulfoxides and alcohols to aldehydes or ketones (Koposov, Karimov, Geraskin, Nemykin, & Zhdankin, 2006).

Supramolecular Architectures in N-Aryl-2,5-Dimethoxybenzenesulfonamides

- Application : Examines the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides, contributing to the understanding of their pharmacological activities and highlighting the importance of weak intermolecular interactions in their structural formation (Shakuntala, Naveen, Lokanath, Suchetan, & Abdoh, 2017).

Development of Water-Soluble Mono- and Dimethyl N-Heterocyclic Carbene Platinum(II) Complexes

- Application : Discusses the synthesis and reactivity of water-soluble dimethyl complexes of platinum(II), exploring their stability and potential applications in various neutral, alkaline, and acidic aqueous conditions (Baquero, Flores, Perles, Gómez-Sal, & Jésus, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3S/c1-9-4-5-10(2)14(6-9)20-21(18,19)15-8-13(17)12(16)7-11(15)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGHECRQODAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)

![N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2680920.png)

![3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2680924.png)

![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)